molecular formula C15H20N2O3S B5337542 3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one

Cat. No.: B5337542
M. Wt: 308.4 g/mol
InChI Key: UXGNWSJZEPAXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-[(5-propyl-3-thienyl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TAK-147 and belongs to the class of spirocyclic compounds. TAK-147 has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs.

Mechanism of Action

TAK-147 has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in several important physiological processes, including learning and memory, and is thought to play a role in the development of neurological disorders. By modulating the activity of this receptor, TAK-147 has the potential to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects:
TAK-147 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TAK-147 can increase the activity of mGluR5 receptors, leading to an increase in the release of neurotransmitters such as glutamate. This increase in neurotransmitter release is thought to be responsible for the cognitive-enhancing effects of TAK-147. In vivo studies have also shown that TAK-147 can improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-147 is its unique mechanism of action. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also several limitations to the use of TAK-147 in lab experiments. One of the main limitations is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of TAK-147 is complex and requires several chemical reactions, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on TAK-147. One area of research is the development of new drugs based on the structure of TAK-147. By modifying the structure of TAK-147, it may be possible to improve its pharmacokinetic properties and make it more effective as a therapeutic agent. Another area of research is the investigation of the potential therapeutic applications of TAK-147 in other areas, such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of TAK-147 and its effects on the central nervous system.

Synthesis Methods

The synthesis of TAK-147 involves a multistep process that requires several chemical reactions. The first step involves the reaction of 2,5-dimethylfuran with 2-bromo-1-phenylethanone to form 2-(2-bromo-1-phenylethyl)-5-methylfuran. This intermediate is then reacted with 2-aminopyridine to form the spirocyclic compound TAK-147. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

TAK-147 has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. TAK-147 has been shown to have a unique mechanism of action that makes it a promising candidate for the development of new drugs in this area.

Properties

IUPAC Name

3-methyl-7-(5-propylthiophene-3-carbonyl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-3-4-12-7-11(8-21-12)13(18)17-6-5-15(10-17)9-16(2)14(19)20-15/h7-8H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGNWSJZEPAXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCC3(C2)CN(C(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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